2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl-
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Overview
Description
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring This compound is part of the benzoxazine family, known for its diverse chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- typically involves the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction can be carried out in a one-pot process by heating the reactants together. The reaction conditions often include:
Temperature: Typically around 100-150°C
Solvents: Common solvents include toluene or 1,4-dioxane
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and optimized reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form oxo-derivatives
Reduction: Reduction reactions can yield different hydrogenated forms
Substitution: Electrophilic and nucleophilic substitution reactions are common
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which can exhibit different biological and chemical properties.
Scientific Research Applications
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its anti-inflammatory, analgesic, and antibacterial properties
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of inflammatory mediators and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,3-Benzoxazine, 6-(1,1-dimethylethyl)-3,4-dihydro-3-phenyl-
- 3,4-Dihydro-7-hydroxy-2-methylene-3-oxo-2H-1,4-benzoxazine-5
Uniqueness
2H-1,6-Benzoxazocine, 3,4-dihydro-5-phenyl- is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
87696-97-7 |
---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
5-phenyl-3,4-dihydro-2H-1,6-benzoxazocine |
InChI |
InChI=1S/C16H15NO/c1-2-7-13(8-3-1)14-10-6-12-18-16-11-5-4-9-15(16)17-14/h1-5,7-9,11H,6,10,12H2 |
InChI Key |
WSFAWCZQWWYLLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC2=CC=CC=C2OC1)C3=CC=CC=C3 |
Origin of Product |
United States |
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